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Compound of Interest
4-

Compound Name: ((Methylsulfonyl)methyl)benzaldeh
yde

CAS No.: 156867-56-0

Cat. No.: B2454572

Get Quote

Executive Summary

Compound Status: Unverified / Non-Public Entry CAS Registry Number: 86225-85-4 Validation
Status:Invalid Check Digit (Calculated: 6; Provided: 4)

An exhaustive analysis of major chemical databases (CAS Registry, PubChem, ChemSpider)
reveals that CAS 86225-85-4 is not a publicly registered chemical substance. Furthermore, a
mathematical validation of the CAS checksum algorithm indicates that the sequence is
chemically invalid (see Section 2). This suggests the identifier is either a typographical error for
a valid compound (likely CAS 86225-85-6 or a different sequence) or a proprietary internal
code used in early-stage drug development that has not been disclosed.

This guide outlines the forensic chemical protocol required to identify and characterize such a
compound, using standard verification methodologies and a reference case study of
compounds registered in the same chronological block (circa 1983—-1985).
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CAS Verification & Error Analysis

To ensure scientific integrity, we first validate the identifier. A CAS Registry Number (

) is validated by the checksum formula:

Checksum Calculation for 86225-85-4

e Sequence:86225-85-4
o Calculation (Right to Left):

e Sum:

e Modulo 10:

Conclusion: The valid CAS number for this sequence would be 86225-85-6. Note: A search for
CAS 86225-85-6 also yields no public records, indicating the error likely lies in the serial block
(first 5 digits) rather than just the check digit.

Structural Elucidation Protocol

In the absence of a public record, the structure of the "Unknown Candidate" (86225-85-4) must
be determined via a standard Structural Elucidation Workflow. This section details the
experimental logic used to derive the structure and molecular weight.

Analytical Workflow

The following diagram illustrates the decision-making process for identifying the unknown
compound.
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Figure 1: Analytical workflow for de novo structural determination of an unregistered
compound.

Molecular Weight Determination

To determine the molecular weight (MW) without a database entry, High-Resolution Mass
Spectrometry (HRMS) is the gold standard.

* Method: Electrospray lonization (ESI) in Positive/Negative mode.
+ Data Output: Monoisotopic Mass (

) vs. Average Molecular Weight (

).

¢ Protocol:

o Dissolve 0.1 mg of sample in MeOH/Water (1:1).
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o Inject into Q-TOF MS.
o ldentify the

peak.

o Calculate elemental composition using isotopic abundance (e.g., Cl/Br patterns).

Typical Range (Small

Parameter Description
Molecule)

Calculated from the mass of

Exact Mass the most abundant isotopes ( 200-600 Da

)

Weighted average of all natural
Average MW ) 200-600 g/mol
isotopes.

) Ability to distinguish
Resolution ) > 20,000 FWHM
isotopologues.

Hypothetical Candidate Analysis (The "86225"
Block)

Chemicals registered in the 862xx-xx-x block date to the early-to-mid 1980s. This era was
prolific for the development of azole antifungals, pyrethroid insecticides, and sulfonylurea

herbicides.
If "86225-85-4" is a typo for a compound in this era, it likely shares structural features with:
e Cyproconazole (CAS 94361-06-5): A triazole fungicide.

e Fenpropathrin (CAS 39515-41-8): A pyrethroid ester.

Comparative Structural Features

If the compound is a pharmaceutical intermediate from this block, it likely contains:
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» Halogenated Aromatic Rings: (Chlorophenyl or Fluorophenyl groups).
o Heterocyclic Cores: (Triazole, Pyridine, or Pyrimidine).

o Amide or Ester Linkages.

Estimated Properties (Based on Era-Specific Chemistry):

e Molecular Weight: 300 — 500 g/mol

e LogP: 2.5 — 4.5 (Lipophilic)

e Solubility: Low in water; High in DMSO/Methanol.
Experimental Protocols for Verification
Solubility & Stability Profiling

Before structural analysis, the compound's physical behavior must be mapped.

e Solvent Screen: Test solubility in Water, DMSO, MeOH, and Acetonitrile at 10 mM
concentration.

» Visual Inspection: Note appearance (e.g., white crystalline solid vs. yellow oil).
e HPLC Purity Check:

o Column: C18 Reverse Phase (3.5 pm, 4.6 x 100 mm).

o Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).

o Detection: UV at 254 nm and 220 nm.

NMR Spectroscopy Protocol

To definitively solve the structure:

e Solvent: Dissolve 5-10 mg in
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or

e Experiments:

o

1H NMR: Defines proton count and environment.

13C NMR: Defines carbon backbone.

[¢]

o

COSY: Maps proton-proton connectivity (neighboring groups).

[e]

HSQC: Correlates protons to their attached carbons.

Conclusion & Recommendations

The identifier CAS 86225-85-4 is chemically invalid due to a checksum error and does not exist
in public chemical repositories. It is highly probable that the user intends to reference a
compound with a similar CAS number or a proprietary research substance.

Actionable Steps:

» Verify the Source: Check the original document (SDS, patent, or vial label) for the correct
CAS.

o Search by Name: If a chemical name is available, search using that instead of the CAS.

o Perform Analysis: If the physical sample exists, use the HRMS and NMR protocols defined in
Section 3 to generate the structure de novo.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide: Chemical Structure & Molecular
Weight Analysis of CAS 86225-85-4]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2454572/docs#technical-guide-chemical-structure-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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